5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol

Purity Specification Procurement Quality Control

This heterocyclic building block, featuring both pyrimidine and pyridine rings, is a critical synthetic intermediate for oncology kinase inhibitor programs and agrochemical R&D. The 5-chloro substituent serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, making it invaluable for fragment-based drug discovery. With vendor purity ranging from 90% to 98%, selecting a reliable, high-purity source is essential to maximize reaction yield and minimize downstream purification. Always specify ≥97% purity for reproducible results in lead optimization and field trials.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
CAS No. 286430-67-9
Cat. No. B1418126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol
CAS286430-67-9
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl
InChIInChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15)
InChIKeyOJQCKFYDDABJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9): Technical Specifications and Procurement Considerations


5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9; MF: C10H8ClN3O; MW: 221.64) is a heterocyclic compound containing both pyrimidine and pyridine rings that exists in tautomeric equilibrium between the 4-ol and 4(1H)-pyrimidinone forms . This compound functions primarily as a building block or synthetic intermediate in medicinal chemistry and pharmaceutical research, with documented applications in the synthesis of kinase inhibitors for oncology drug development [1]. The compound is supplied as a solid material by multiple vendors with purity specifications ranging from 90% to 98%, making purity a key differentiator in procurement decisions .

Why Generic Substitution of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9) Is Not Advisable Without Specification Verification


This compound is not amenable to simple generic substitution because commercially available material exhibits substantial variability in purity specifications across vendors, with documented purity levels ranging from 90% to 98% . The presence of the chloro substituent at the 5-position and the methyl group at the 6-position creates specific reactivity profiles that distinguish this intermediate from other 2-(2-pyridyl)pyrimidin-4-ol analogs lacking these substituents . In synthetic applications, particularly those requiring coupling reactions such as Suzuki-Miyaura cross-coupling at the chloro position, the purity of the starting material directly impacts reaction yield and downstream purification burden . Procurement decisions must therefore be guided by vendor-specific purity specifications and the intended synthetic transformation rather than assuming functional equivalence across suppliers.

Quantitative Evidence Guide: Comparative Purity and Functional Specifications for 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9)


Vendor Purity Comparison: 98% High-Purity Grade Versus 90-95% Standard Grade Material

High-purity material is available at 98% purity from select vendors (Leyan catalog number 1521174), representing the highest commercially documented purity specification for this compound . This 98% grade provides a 2-8 percentage point purity advantage over standard commercial material, which is documented at 90-96% purity across multiple vendors . The 98% specification reduces the burden of downstream purification and minimizes the presence of unidentified impurities that could interfere with sensitive coupling reactions.

Purity Specification Procurement Quality Control

Chlorine Substituent Positional Specificity: 5-Chloro Analog Versus Alternative Pyridyl Substitution Patterns

The 5-chloro-6-methyl substitution pattern in this compound is structurally distinct from alternative pyridyl-substituted pyrimidin-4-ol analogs such as 5-chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol, which incorporates a 4-pyridyl rather than 2-pyridyl moiety . This positional isomerism affects both the electronic properties of the pyrimidine ring and the steric accessibility of the chloro substituent for subsequent synthetic transformations. The 5-chloro position is specifically enabled for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, a reactivity profile that is not shared by non-chlorinated analogs.

Synthetic Intermediate Structure-Activity Relationship Cross-Coupling

Tautomeric Equilibrium: 4-ol / 4(1H)-Pyrimidinone Forms and Their Synthetic Implications

5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol exists in tautomeric equilibrium between the 4-ol and 4(1H)-pyrimidinone forms, as documented by the ACD/IUPAC nomenclature that records both 4(1H)-Pyrimidinone, 5-chloro-6-methyl-2-(2-pyridinyl)- and the corresponding 4-ol tautomer . This tautomeric behavior, which is characteristic of pyrimidin-4-ol scaffolds bearing 2-aryl substituents, influences both the compound's hydrogen-bonding capacity and its nucleophilic/electrophilic character at the 4-position oxygen [1]. The 4(1H)-pyrimidinone tautomer predominates under standard conditions and provides a distinct reactivity profile compared to fully aromatic pyrimidine analogs lacking the 4-hydroxy/4-oxo functionality.

Tautomerism Reactivity Physicochemical Property

Recommended Research and Industrial Application Scenarios for 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (CAS 286430-67-9)


Kinase Inhibitor Synthesis: Building Block for ATP-Competitive Small Molecule Inhibitors

This compound serves as a key building block in the synthesis of kinase inhibitors for oncology drug discovery programs. The 2-pyridyl moiety provides a privileged scaffold for ATP-binding pocket engagement, while the 5-chloro substituent serves as a synthetic handle for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions . The pyrido[2,3-d]pyrimidine and related pyridopyrimidine scaffold class, to which this compound is a precursor, has yielded inhibitors of cyclin-dependent kinases (CDKs), Abl kinase, and Akt kinase with picomolar cellular potency [1].

Antimicrobial Agent Development: Scaffold for Broad-Spectrum Bacterial Protein Synthesis Inhibitors

The 4H-pyridopyrimidine scaffold represented by this compound class has demonstrated utility in the development of selective bacterial protein synthesis inhibitors. SAR studies on related tetrahydropyrido[4,3-d]pyrimidin-4-ol analogs have identified compounds with IC50 values ranging from 3 to 14 μM in aminoacylation/translation assays and broad-spectrum antibacterial activity . The 5-chloro-6-methyl substitution pattern can be leveraged to modulate both potency and selectivity profiles through systematic SAR exploration.

Pesticide and Agrochemical Intermediate: Synthesis of Herbicidal and Insecticidal Agents

This compound is documented as a synthetic intermediate in pesticide research and development, specifically for the preparation of insecticidal and herbicidal active ingredients . The pyridylpyrimidine core is a recognized pharmacophore in agrochemical design, and the chloro substituent provides a versatile site for the introduction of additional functionality required for crop protection applications. Procurement of high-purity material is particularly important in this context to ensure reproducible field trial results.

Medicinal Chemistry Fragment Library Component for Hit-to-Lead Optimization

As a heterocyclic building block containing both pyrimidine and pyridine rings with defined substitution, this compound is suitable for inclusion in fragment-based drug discovery libraries and for hit-to-lead optimization campaigns . The availability of the compound at 98% purity from qualified vendors ensures that screening results are not confounded by impurity-driven artifacts, which is essential for establishing reliable structure-activity relationships during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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